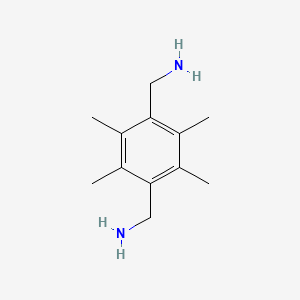
Piperamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperamide is a naturally occurring amide alkaloid found in various species of the Piper genus, such as black pepper (Piper nigrum). It is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperamide can be synthesized through several methods. One common approach involves the reaction of piperidine with piperoyl chloride in the presence of a base such as pyridine . Another method includes the use of piperoyl-CoA and piperidine, catalyzed by this compound synthase, an enzyme isolated from black pepper . The reaction conditions typically involve moderate temperatures and neutral pH to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound often relies on microbial fermentation techniques. Recombinant this compound synthase can be used to facilitate the microbial production of a broad range of piperamides . This method offers a sustainable and efficient way to produce this compound on a large scale, utilizing various CoA-donors and amine-derived acceptors .
Chemical Reactions Analysis
Types of Reactions
Piperamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced amide forms.
Substitution: This compound can undergo substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
Scientific Research Applications
Piperamide has a wide range of scientific research applications:
Mechanism of Action
Piperamide exerts its effects through various molecular targets and pathways. It interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, leading to the activation of calcium channels and subsequent cellular responses . This interaction is responsible for its pungent taste and some of its biological activities . Additionally, this compound can modulate various signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Piperine: Another piperamide found in black pepper, known for its bioenhancing properties.
Piperlongumine: Found in long pepper (Piper longum), known for its anticancer properties.
Piperyline: Another this compound with antimicrobial properties.
Uniqueness
Its ability to interact with multiple molecular targets and modulate different signaling pathways sets it apart from other similar compounds .
Properties
CAS No. |
299-48-9 |
|---|---|
Molecular Formula |
C17H28N4O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[4-[4-[3-(dimethylamino)propyl]piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H28N4O/c1-15(22)18-16-5-7-17(8-6-16)21-13-11-20(12-14-21)10-4-9-19(2)3/h5-8H,4,9-14H2,1-3H3,(H,18,22) |
InChI Key |
DPCSPGOPQYRPCP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


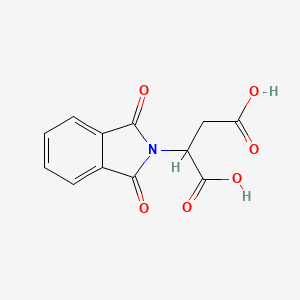
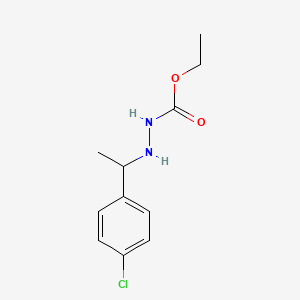

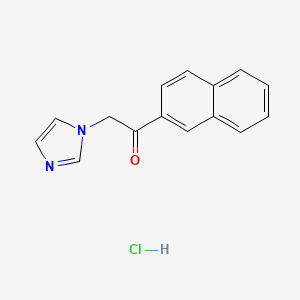

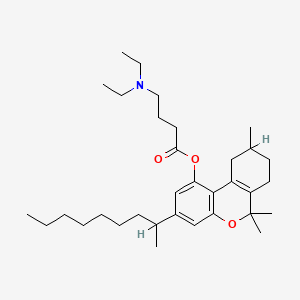




![2-[Ethyl[(nonafluorobutyl)sulphonyl]amino]ethyl methacrylate](/img/structure/B1618011.png)
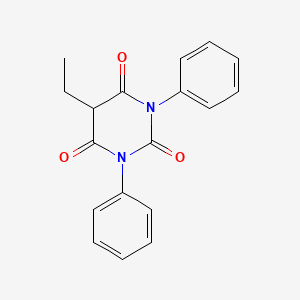
![DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE](/img/structure/B1618013.png)
